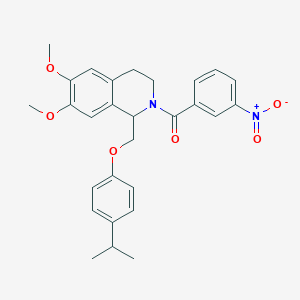

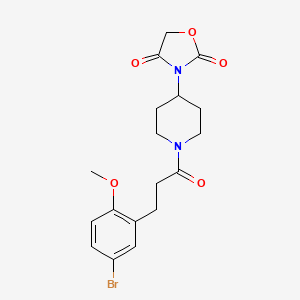

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone, is a complex organic molecule that appears to be related to the family of dihydroisoquinoline derivatives. These compounds are known for their diverse pharmacological activities, which often include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structure of the compound suggests that it may have similar therapeutic potential due to the presence of the dihydroisoquinoline core and substituted aromatic rings.

Synthesis Analysis

The synthesis of related dihydroisoquinoline derivatives typically involves multi-step reactions starting from commercially available reagents. For instance, a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation processes . This suggests that the synthesis of the compound may also involve a similar sequence of reactions, possibly with different substituents to achieve the isopropylphenoxy and nitrophenyl functional groups.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. The presence of dimethoxy groups and the dihydroisoquinoline core in the compound would likely result in characteristic spectroscopic signals that can be used to confirm its structure.

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the furan-2-yl)methanone group in related compounds can undergo further chemical transformations . The nitro group in the compound of interest is also a reactive functional group that can be involved in reduction reactions to form amines or participate in electrophilic aromatic substitution reactions. The methoxy groups may be involved in demethylation or participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. These properties include solubility in different solvents, melting points, boiling points, and stability under various conditions. The presence of methoxy and nitro groups can affect the electron distribution in the molecule, which in turn can influence its reactivity and interaction with biological targets. The compound's lipophilicity, dictated by the isopropylphenoxy group, could also play a role in its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Scientific Research Applications

Alkaloid Derivation and Potential Applications

A study by Pudjiastuti et al. (2010) explored the derivation of new benzylisoquinoline alkaloids from Beilschmiedia brevipes, revealing the potential for similar compounds, such as the one , in drug discovery and natural product chemistry Pudjiastuti et al., 2010.

Synthesis Techniques and Chemical Properties

Research by Coşkun and Tuncman (2006) involved synthesizing similar tetrahydroisoquinolines, highlighting the synthetic pathways that could apply to the compound of interest Coşkun & Tuncman, 2006. This study provides insight into the methodologies for creating and manipulating related chemical structures.

Therapeutic and Biological Applications

A paper by Bonilla-Castañeda et al. (2022) discusses the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, similar in structure to the compound , and their potential therapeutic applications such as anticancer, antibacterial, and immunomodulatory effects Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022.

Tumor-Specific Cytotoxicity in Cancer Research

Hatano et al. (2009) explored the cytotoxicity of similar tetrahydroisoquinoline derivatives in cancer cell lines, suggesting the potential for the compound in targeted cancer therapies Hatano et al., 2009.

properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-18(2)19-8-10-23(11-9-19)36-17-25-24-16-27(35-4)26(34-3)15-20(24)12-13-29(25)28(31)21-6-5-7-22(14-21)30(32)33/h5-11,14-16,18,25H,12-13,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRWDKDGRXUHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)